Methyl (s)-3-amino-3-(5-bromo-2-methoxyphenyl)propanoate
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Overview
Description
Methyl (s)-3-amino-3-(5-bromo-2-methoxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(5-bromo-2-methoxyphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted into an amino acid derivative through a series of reactions, including reductive amination and esterification.
Final Product: The final step involves the protection of the amino group and the esterification of the carboxylic acid group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(5-bromo-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxyphenyl derivatives.
Reduction: Formation of 3-amino-3-(2-methoxyphenyl)propanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (s)-3-amino-3-(5-bromo-2-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(5-bromo-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. This compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-(2-methoxyphenyl)propanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
Methyl (s)-3-amino-3-(5-bromo-2-methoxyphenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H14BrNO3 |
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Molecular Weight |
288.14 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(5-bromo-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO3/c1-15-10-4-3-7(12)5-8(10)9(13)6-11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1 |
InChI Key |
DCBGEQZCKQFXFC-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)[C@H](CC(=O)OC)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(CC(=O)OC)N |
Origin of Product |
United States |
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